3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
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Overview
Description
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-chlorophenol, 4-chlorobenzaldehyde, and quinoline-4-carboxylic acid.
Step 1: Formation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid through a condensation reaction between 4-chlorobenzaldehyde and quinoline-4-carboxylic acid.
Step 2: Substitution reaction where 2-chlorophenol is reacted with the intermediate product from Step 1 to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: Similar structure but lacks the chlorophenoxy group.
4-Chloroquinoline-2-carboxylic Acid: Similar quinoline core but different substitution pattern.
2-(4-Chlorophenyl)quinoline-4-carboxylic Acid: Lacks the chlorophenoxy group.
Uniqueness
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid is unique due to the presence of both chlorophenoxy and chlorophenyl groups attached to the quinoline core. This unique substitution pattern could confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-14-11-9-13(10-12-14)20-21(28-18-8-4-2-6-16(18)24)19(22(26)27)15-5-1-3-7-17(15)25-20/h1-12H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYPEHVWQQVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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